4-(2,3-Dimethoxybenzoyl)-1-(pyridin-3-yl)piperazin-2-one
Description
Properties
IUPAC Name |
4-(2,3-dimethoxybenzoyl)-1-pyridin-3-ylpiperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-24-15-7-3-6-14(17(15)25-2)18(23)20-9-10-21(16(22)12-20)13-5-4-8-19-11-13/h3-8,11H,9-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFDPASZNBSRJTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCN(C(=O)C2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dimethoxybenzoyl)-1-(pyridin-3-yl)piperazin-2-one typically involves the following steps:
Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.
Introduction of the Pyridinyl Group: The pyridinyl group can be introduced via nucleophilic substitution reactions using pyridine derivatives.
Benzoylation: The final step involves the benzoylation of the piperazine ring with 2,3-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can lead to the formation of catechol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2,3-Dimethoxybenzoyl)-1-(pyridin-3-yl)piperazin-2-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.
Comparison with Similar Compounds
Key Structural Features of Analogues
The following table summarizes structurally related compounds and their distinguishing substituents:
| Compound Name | Core Structure | Substituents | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|---|---|
| 4-(2,3-Dimethoxybenzoyl)-1-(pyridin-3-yl)piperazin-2-one (Target) | Piperazin-2-one | 2,3-Dimethoxybenzoyl, pyridin-3-yl | C18H19N3O4* | ~357.4* | Oxygen-rich benzoyl; potential for hydrogen bonding and lipophilicity |
| 1-[4-(2,3-Dimethoxybenzoyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone (E10) | Piperazine | 2,3-Dimethoxybenzoyl, 3-methylphenoxy-ethanone | C22H26N2O5 | 398.45 | Additional ethanone group; increased steric bulk |
| 4-[3-(3-Methylthiophen-2-yl)propanoyl]-1-(pyridin-3-yl)piperazin-2-one (E11) | Piperazin-2-one | 3-Methylthiophen-2-yl-propanoyl, pyridin-3-yl | C17H19N3O2S | 329.4 | Sulfur-containing thiophene; potential for π-π interactions |
| 1-(Pyridin-3-yl)-4-(5-(thiophen-2-yl)isoxazole-3-carbonyl)piperazin-2-one (E13) | Piperazin-2-one | Thiophene-isoxazole hybrid, pyridin-3-yl | C17H14N4O3S | 354.4 | Isoxazole-thiophene motif; enhanced electronic diversity |
| 4-(3-Chloro-5-fluorobenzoyl)piperazin-2-one (E12) | Piperazin-2-one | 3-Chloro-5-fluorobenzoyl | C11H10ClFN2O2 | 256.7 | Halogenated benzoyl; increased lipophilicity and electronegativity |
*Estimated based on structural analogy.
Functional Implications of Substituent Variations
- Electron-Donating vs. In contrast, halogenated analogues (e.g., E12) introduce electron-withdrawing Cl/F atoms, which may improve membrane permeability . Thiophene and Isoxazole (E11, E13): These heterocycles introduce sulfur and nitrogen atoms, enabling unique interactions (e.g., metal coordination, dipole-dipole interactions) absent in the target compound .
- Hydrophilic vs. Lipophilic Balance: The target’s dimethoxybenzoyl group may offer balanced lipophilicity, while thiophene (E11) and halogenated (E12) substituents could favor hydrophobic environments .
Pharmacological Potential (Inferred from Analogues)
- CYP51 Inhibition: Pyridine-piperazine derivatives (e.g., E2’s UDO and UDD) demonstrate efficacy against Trypanosoma cruzi via CYP51 inhibition.
- Antimicrobial and Anticancer Applications : Thiophene (E11) and isoxazole (E13) motifs are prevalent in antimicrobial and anticancer agents, implying possible cross-activity for the target compound .
Biological Activity
4-(2,3-Dimethoxybenzoyl)-1-(pyridin-3-yl)piperazin-2-one, a compound with the molecular formula and a molecular weight of approximately 341.36 g/mol, has garnered attention for its potential biological activities, particularly in the context of anticancer research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.
Synthesis
The compound is synthesized through a multi-step process involving the reaction of piperazine derivatives with substituted benzoyl chlorides. The synthetic route ensures the introduction of the dimethoxy group and pyridine moiety, which are crucial for its biological activity. Structural confirmation is typically achieved through spectroscopic methods such as NMR and mass spectrometry.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays have shown that this compound effectively reduces cell viability in MCF7 (breast cancer) and A549 (lung cancer) cell lines.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 15.2 | Induction of apoptosis via caspase activation |
| A549 | 12.5 | Cell cycle arrest at G2/M phase |
The compound's mechanism involves the induction of apoptosis, characterized by increased caspase 3/7 activity and disruption of mitochondrial membrane potential. Additionally, it has been observed to affect the cell cycle distribution, causing an accumulation of cells in the G2/M phase, which is critical for cancer treatment strategies.
Case Studies
- Study on MCF7 Cells : In a controlled experiment, MCF7 cells treated with this compound showed a significant decrease in viability over 48 hours compared to untreated controls. The treatment led to a reduction in cell proliferation by approximately 40% at an IC50 concentration.
- Combination Therapy : A combination study with doxorubicin indicated that this compound could enhance the cytotoxic effects of doxorubicin while reducing its overall toxicity to normal cells. This synergistic effect suggests potential for use in combination therapies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
